molecular formula C27H23ClN4O3S B442908 ETHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B442908
M. Wt: 519g/mol
InChI Key: JUUZGGXITYBHHA-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a thiazolopyrimidine structure, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of ETHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the thiazolopyrimidine structure. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Ethyl 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine structure and may have similar chemical properties. The uniqueness of this compound lies in its specific combination of the pyrazole and thiazolopyrimidine structures, which may confer unique properties and activities.

Properties

Molecular Formula

C27H23ClN4O3S

Molecular Weight

519g/mol

IUPAC Name

ethyl (2Z)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23ClN4O3S/c1-4-35-26(34)22-17(3)29-27-31(23(22)18-11-7-5-8-12-18)25(33)21(36-27)15-20-16(2)30-32(24(20)28)19-13-9-6-10-14-19/h5-15,23H,4H2,1-3H3/b21-15-

InChI Key

JUUZGGXITYBHHA-QNGOZBTKSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4C)C5=CC=CC=C5)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(N(N=C4C)C5=CC=CC=C5)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4C)C5=CC=CC=C5)Cl)S2)C

Origin of Product

United States

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